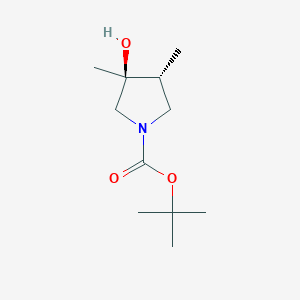Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17554372
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H21NO3 |
|---|---|
| Molecular Weight | 215.29 g/mol |
| IUPAC Name | tert-butyl (3S,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11-/m1/s1 |
| Standard InChI Key | YSHFQGLESIRPQQ-LDYMZIIASA-N |
| Isomeric SMILES | C[C@@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1CN(CC1(C)O)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate belongs to the pyrrolidine family, a five-membered nitrogen-containing heterocycle. The molecule features:
-
A tert-butyl ester group at the 1-position, providing steric bulk and influencing solubility.
-
A hydroxyl group at the 3-position, enabling hydrogen bonding and participation in redox reactions.
-
Methyl substituents at the 3- and 4-positions, contributing to stereochemical complexity and conformational rigidity .
The cis-configuration of the hydroxyl and methyl groups is critical for its interactions in chiral environments, as evidenced by nuclear magnetic resonance (NMR) studies .
Stereochemical Analysis
The compound’s stereochemistry is defined by the relative positions of the hydroxyl and methyl groups on the pyrrolidine ring. X-ray crystallography and NMR spectroscopy confirm that the hydroxyl group at C3 and the methyl group at C4 occupy adjacent equatorial positions, stabilizing the molecule through intramolecular hydrogen bonding . This cis-arrangement is often achieved via enzymatic reductions or asymmetric synthesis, as demonstrated in studies using bakers’ yeast to reduce β-ketopiperidine precursors .
Table 1: Structural and Stereochemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.29 g/mol |
| Configuration | Cis (3R,4S) |
| Key Functional Groups | Hydroxyl, tert-butyl ester, dimethyl |
| Hydrogen Bond Donors | 1 (OH group) |
| Hydrogen Bond Acceptors | 3 (ester and hydroxyl) |
Synthesis and Production Methods
Conventional Organic Synthesis
The synthesis of cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate typically involves multi-step sequences:
-
Ring Formation: Cyclization of γ-amino alcohols or ketones to construct the pyrrolidine backbone.
-
Esterification: Introduction of the tert-butyl ester group via reaction with tert-butyl chloroformate under basic conditions.
-
Hydroxylation and Methylation: Selective oxidation at C3 followed by methylation using methyl halides or Grignard reagents.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 70–85%) and minimize byproducts.
Biocatalytic Approaches
Recent advances utilize bakers’ yeast (Saccharomyces cerevisiae) for stereoselective reductions of β-ketopiperidine intermediates. For example:
This method achieves enantiomeric excess (ee) values exceeding 80%, as confirmed by chiral shift reagent NMR .
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Key Advantage |
|---|---|---|---|
| Conventional Organic | 70–85 | 75–85 | Scalability |
| Biocatalytic | 60–75 | 80–93 | Stereoselectivity |
Physicochemical Properties
Thermal and Solubility Characteristics
The compound exhibits a boiling point of approximately 370°C and a density of 1.156 g/cm³, consistent with its tert-butyl group enhancing hydrophobicity . It is sparingly soluble in water but miscible in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 3400 cm⁻¹ (O–H stretch) and 1720 cm⁻¹ (C=O ester).
-
¹H NMR: Distinct signals at δ 1.42 ppm (tert-butyl CH₃), δ 3.58 ppm (pyrrolidine N–CH₂), and δ 4.21 ppm (C3–OH) .
Reactivity and Chemical Transformations
Oxidation and Reduction
-
Oxidation: The hydroxyl group at C3 can be oxidized to a ketone using Jones reagent (), yielding a diketopiperidine derivative.
-
Reduction: Lithium aluminum hydride () reduces the ester to a primary alcohol, forming 3-hydroxy-3,4-dimethylpyrrolidine.
Nucleophilic Substitutions
Applications and Research Directions
Pharmaceutical Intermediates
The compound’s chiral centers make it valuable in synthesizing bioactive molecules, such as protease inhibitors and neuromodulators. For instance, derivatives have been explored as precursors to quinuclidine-based therapeutics .
Material Science
Its rigid structure and functional groups are exploited in designing liquid crystals and polymeric matrices with tailored thermal stability.
Future Research
-
Enzymatic Optimization: Engineering yeast strains to improve reduction efficiency and ee values.
-
Green Chemistry: Developing solvent-free synthesis routes using microwave irradiation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume